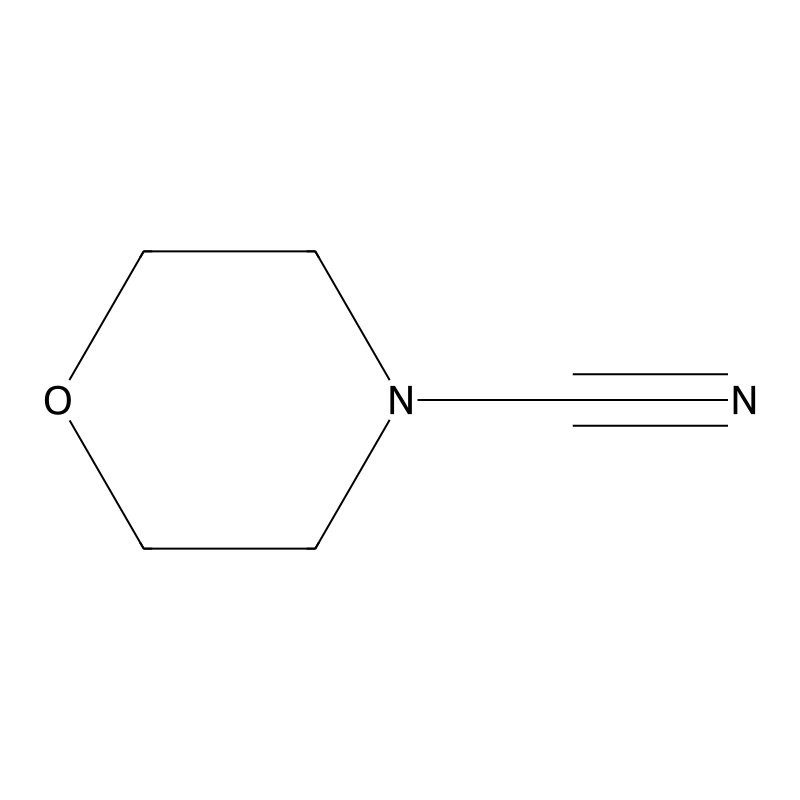4-Morpholinecarbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4-Morpholinecarbonitrile is a chemical compound with the empirical formula C5H8N2O and a molecular weight of 112.13 . It’s a liquid with a refractive index of n20/D 1.473 (lit.) and a density of 1.109 g/mL at 25 °C (lit.) .
In terms of its applications, 4-Morpholinecarbonitrile has been used in the synthesis of substituted heterocyclic compounds . Heterocyclic compounds are widely used in various scientific fields, including medicinal chemistry, due to their diverse biological activities.
4-Morpholinecarbonitrile is an organic compound characterized by the presence of both a morpholine ring and a carbonitrile functional group. It has the chemical formula and is often represented structurally as a morpholine derivative where a cyano group is attached to the fourth carbon atom of the morpholine ring. This compound is known for its unique properties derived from the combination of the morpholine structure, which includes a nitrogen atom in a six-membered ring, and the highly reactive carbonitrile group.
- Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.
- Hydrolysis: In the presence of water and acidic or basic conditions, 4-morpholinecarbonitrile can be hydrolyzed to yield corresponding carboxylic acids.
- Reduction: Reduction reactions can convert the nitrile group into primary amines or alcohols, depending on the reducing agent used .
Research indicates that 4-morpholinecarbonitrile exhibits biological activity, particularly in its potential as an antimicrobial agent. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies. The compound has shown some level of toxicity, being classified as harmful if swallowed or if it comes into contact with skin .
Several methods exist for synthesizing 4-morpholinecarbonitrile:
- Condensation Reaction: One common method involves reacting morpholine with cyanogen bromide in the presence of potassium hydroxide. This reaction facilitates the formation of 4-morpholinecarbonitrile through nucleophilic substitution .
- Alternative Synthesis: Another approach includes reacting morpholine with suitable nitriles under controlled conditions to yield 4-morpholinecarbonitrile as a product .
4-Morpholinecarbonitrile finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form diverse derivatives.
- Agricultural Chemicals: The compound may be explored for use in developing agrochemicals, particularly fungicides, owing to its biological activity.
- Organic Synthesis: It acts as a building block in organic synthesis, facilitating the creation of more complex molecules .
Interaction studies involving 4-morpholinecarbonitrile focus on its reactivity with other organic compounds. For instance, it has been shown to react with 2-aminobenzophenones to produce cyclic amines, indicating its utility in constructing more complex molecular architectures . The interactions are significant for understanding its potential applications in medicinal chemistry.
Several compounds share structural similarities with 4-morpholinecarbonitrile. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Morpholine | Six-membered heterocycle | Basic amine properties; used as a solvent |
| Piperidine | Six-membered heterocycle | More basic than morpholine; lacks ether functionality |
| Cyanamide | Simple nitrile | Used as a fertilizer; less complex than 4-morpholinecarbonitrile |
| 2-Aminobenzophenone | Aromatic amine | Reacts with 4-morpholinecarbonitrile for synthesis |
4-Morpholinecarbonitrile is unique due to its combination of both morpholine and carbonitrile functionalities, providing distinct reactivity and biological profiles that differ from these similar compounds.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








